3,6-dicyclopropyl-N-(2,6-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
3,6-dicyclopropyl-N-(2,6-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H20Cl2N4O and its molecular weight is 463.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.1014167 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Researchers have prepared various pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of these compounds in chemical synthesis. For instance, Quiroga et al. (1999) synthesized several 3-aryl-5-cyanopyrazolo[3,4-b]pyridines and conducted NMR and X-ray diffraction studies to reveal their structural preferences in solution and crystalline forms, suggesting their potential in material science and molecular engineering (Quiroga et al., 1999).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Activity
Pyrimidine derivatives have been explored for their antimicrobial properties. Rathod and Solanki (2018) synthesized new pyrimidine derivatives and evaluated their antimicrobial activity, highlighting the role of such compounds in developing new antibiotics or antimicrobial agents (Rathod & Solanki, 2018).
Functionalization Reactions
Yıldırım et al. (2005) investigated the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its derivatives, providing insights into chemical reactivity and potential applications in synthesizing bioactive molecules (Yıldırım et al., 2005).
Antibacterial and Antitumor Evaluation
Hamama et al. (2012) described the synthesis of bioactive pyrazoles and their evaluation as antibacterial and antitumor agents, demonstrating the therapeutic potential of pyrazole-based compounds (Hamama et al., 2012).
Antioxidant, Antitumor, and Antimicrobial Activities
Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds and evaluated their antioxidant, antitumor, and antimicrobial activities, showcasing the multifaceted applications of such molecules in medicine and biology (Khalifa et al., 2015).
Properties
IUPAC Name |
3,6-dicyclopropyl-N-(2,6-dichlorophenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N4O/c26-18-7-4-8-19(27)23(18)29-25(32)17-13-20(14-9-10-14)28-24-21(17)22(15-11-12-15)30-31(24)16-5-2-1-3-6-16/h1-8,13-15H,9-12H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCWROGEHLNQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=C(C=CC=C4Cl)Cl)C(=NN3C5=CC=CC=C5)C6CC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.